molecular formula C16H15N3O3S2 B10883399 4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide

4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide

Cat. No.: B10883399
M. Wt: 361.4 g/mol
InChI Key: GUUDOTMZFWVNLR-IZZDOVSWSA-N
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Description

4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a cinnamoylamino group, a carbothioyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of cinnamoyl chloride with thiourea to form cinnamoylthiourea. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(Cinnamoylamino)carbothioyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • **4-{[(Cinnamoylamino)carbothioyl]amino}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-3-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C16H15N3O3S2/c17-24(21,22)14-9-7-13(8-10-14)18-16(23)19-15(20)11-6-12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H2,18,19,20,23)/b11-6+

InChI Key

GUUDOTMZFWVNLR-IZZDOVSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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